molecular formula C5H8N2O3 B1299537 2-(2-oxoimidazolidin-1-yl)acetic Acid CAS No. 87219-22-5

2-(2-oxoimidazolidin-1-yl)acetic Acid

Cat. No. B1299537
CAS RN: 87219-22-5
M. Wt: 144.13 g/mol
InChI Key: SIAWJUIPAYPCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxoimidazolidin-1-yl)acetic acid, also known as OIAA, is an organic compound that is used in a variety of scientific research applications. OIAA has been studied for its potential in a variety of biochemical and physiological effects.

Scientific Research Applications

Angiotensin-Converting Enzyme 2 (ACE2) and Cardiovascular Disease

Research highlights the role of ACE2 in cardiovascular health and as a receptor for SARS-CoV-2. ACE2 has a multiplicity of physiological roles, including regulating the renin-angiotensin system, facilitating amino acid transport, and serving as a receptor for the coronavirus responsible for COVID-19. This enzyme is implicated in protecting against heart failure, myocardial infarction, hypertension, lung disease, and diabetes mellitus. Its role in controlling gut dysbiosis and vascular permeability is critical in managing pulmonary hypertension and diabetic cardiovascular complications. The use of recombinant ACE2 and related therapies are potential treatments for diseases associated with an activated renin-angiotensin system (Mahmoud Gheblawi et al., 2020).

Herbicide Toxicity and Environmental Impact

A scientometric review discusses the global trends and gaps in studies about 2,4-D herbicide toxicity. This review emphasizes the importance of understanding the toxicological and mutagenic effects of herbicides like 2,4-D, which is used worldwide in agricultural and urban settings. The research aims to provide insights into 2,4-D's specific characteristics of toxicity and mutagenicity, highlighting the need for future research focused on molecular biology, gene expression, and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).

Antiprotozoal and Anticancer Activities of 2-Alkynoic Fatty Acids

A review covers the biomedical potential of 2-alkynoic fatty acids, including 2-hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA), which have shown promising antiprotozoal and anticancer activities. These compounds and their metabolites are highlighted for their ability to inhibit fatty acid biosynthesis, displaying significant activity against parasites responsible for diseases like leishmaniasis and malaria, as well as against certain cancer cell lines (N. Carballeira, 2013).

Ionic Liquids and Environmental Safety

The review discusses the potential of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for industrial applications due to their ability to dissolve various biopolymers. It emphasizes the importance of assessing the toxicity and environmental impact of these substances before large-scale utilization. The review suggests that while some ionic liquids appear safe for industrial applications, comprehensive studies on their specific toxicological profiles are needed (Shaghayegh Ostadjoo et al., 2018).

properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWJUIPAYPCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360682
Record name (2-Oxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87219-22-5
Record name (2-Oxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-hydroxy-ethyl)-imidazolidin-2-one (1.00 g, 7.68 mmol) in acetone (70 ml) was added 15% aqueous sodium bicarbonate (21 ml) to give a white slurry, which was then cooled to 0° C. (JOC 2003, 68, 4999-5001). Sodium bromide (0.16 g, 1.54 mmol) and TEMPO (0.024 g, 0.15 mmol) were added and the resulting mixture was stirred for 10 minutes followed by the addition of trichloroisocyanuric acid (3.57 g, 15.4 mmol) in four equal portions added every five minutes. The pale yellow slurry was warmed to 25° C. and stirred for an additional 12 hours to yield a yellow solution. Iso-propanol (9 ml) was added and the mixture was stirred for 45 minutes to give a white slurry, which was filtered through a Celite® cake. The filtrate was concentrated in vacuo, quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (50 ml). The aqueous phase was acidified with 4N HCl until pH ˜2 and then put on for continuous extraction with 5% methanol in methylene chloride (˜120 ml) for 16 hours. The organic extract was dried over sodium sulfate, filtered and concentrated in vacuo to yield (2-oxo-imidazolidin-1-yl)-acetic acid (0.530 g, 48%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.024 g
Type
catalyst
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

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